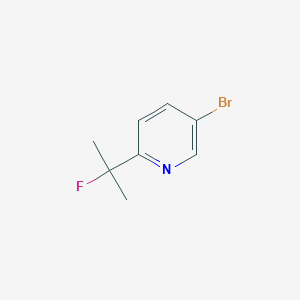
(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is an organic compound featuring several distinct chemical moieties: an indole, a triazole, and an azetidine ring linked through a central methanone group Each component contributes to the compound's unique properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves a multi-step process. The indole and triazole rings can be prepared via cyclization reactions. The azetidine ring often involves ring-closure reactions starting from open-chain precursors. The final compound can be assembled by coupling these fragments using appropriate linkers and catalysts. Key steps include:
Cyclization of indole precursors under acidic or basic conditions.
Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition.
Azetidine ring closure through intramolecular nucleophilic substitution.
Final coupling reaction to form the central methanone linkage, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods: Industrial-scale production might utilize more efficient and scalable synthetic routes, such as continuous flow chemistry for faster reactions and higher yields. Process optimization to minimize by-products and purification steps is crucial.
化学反应分析
Types of Reactions:
Oxidation
The compound can undergo oxidative transformations, particularly at the indole moiety.
Reduction
Reduction reactions, especially of the triazole ring, can modify the electronic properties.
Substitution
The azetidine ring may undergo nucleophilic substitution reactions.
Coupling Reactions
The methanone group can participate in various coupling reactions, forming larger molecular frameworks.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents such as lithium aluminium hydride (LiAlH4).
Nucleophiles for substitution reactions like amines and alkoxides.
Catalysts for coupling reactions, typically transition metals.
Major Products: The specific reaction conditions will determine the products, often involving modifications to each ring system or the methanone linkage.
科学研究应用
The compound finds applications across various scientific disciplines:
Chemistry
As a building block in organic synthesis, it aids in constructing complex molecules.
Biology
The structural motifs are relevant in studying protein-ligand interactions.
Medicine
Potential use as a pharmaceutical agent, given the bioactivity of indole and triazole derivatives.
Industry
Utilized in materials science for developing novel polymers or as a precursor in agrochemical formulations.
作用机制
The bioactivity of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is often tied to its interaction with biological targets, such as enzymes or receptors. The indole ring can mimic tryptophan residues, facilitating binding to protein sites. The triazole ring may participate in hydrogen bonding and π-stacking interactions, influencing molecular recognition processes.
相似化合物的比较
Comparing (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone to related compounds:
(1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone: Lacks the triazole ring, potentially altering binding affinity.
(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Substitutes azetidine with pyrrolidine, affecting sterics and electronics.
(1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Methyl-substituted triazole changes the hydrophobicity and potential interactions.
The uniqueness of this compound lies in its combined structural features, offering diverse chemical reactivity and broad applicability in scientific research.
属性
IUPAC Name |
1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGIYMGEUHALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2880190.png)
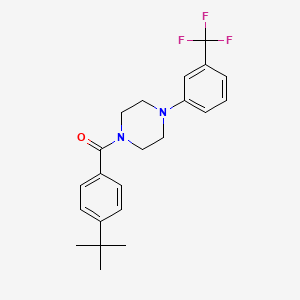
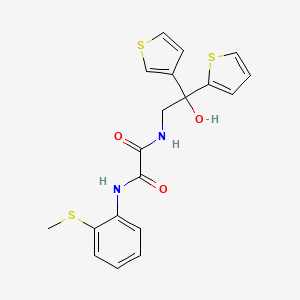

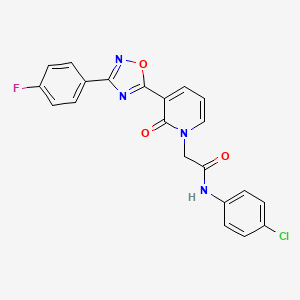
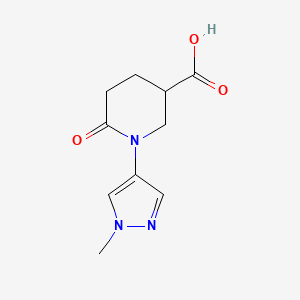
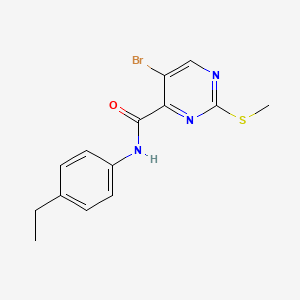
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B2880204.png)
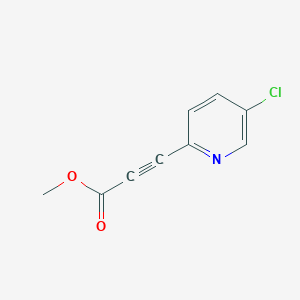
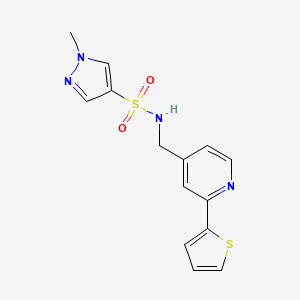
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2880210.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)
